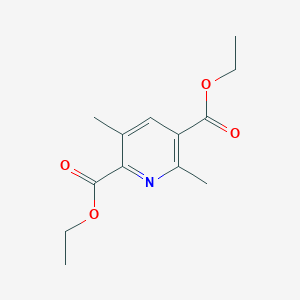![molecular formula C21H15Cl3N2O2 B289256 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide](/img/structure/B289256.png)
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide, also known as DTNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mecanismo De Acción
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide reacts with thiol-containing compounds, such as glutathione and cysteine, to form a mixed disulfide. This reaction results in the formation of 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and thioredoxin reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive reagent that can be easily synthesized. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide is also highly specific for thiol-containing compounds, making it a useful tool for the detection and measurement of these compounds. However, 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has some limitations, such as its potential toxicity and the need for careful handling to avoid contamination.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide. One potential area of research is the development of new methods for the synthesis of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide. Another potential area of research is the investigation of the potential use of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide and its potential applications in scientific research.
Métodos De Síntesis
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide can be synthesized using various methods, including the reaction of 2,4-dichloro-N-(4-chloro-2-nitrophenyl)benzamide with 2-toluidine in the presence of a reducing agent. Another method involves the reaction of 2,4-dichloro-N-(4-chloro-2-nitrophenyl)benzamide with 2-toluidine in the presence of a catalyst. Both of these methods result in the formation of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the detection of thiol-containing compounds and has been investigated for its potential use as a diagnostic tool for various diseases. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been used as a substrate for the measurement of the activity of thiol-containing enzymes, such as glutathione reductase and thioredoxin reductase.
Propiedades
Fórmula molecular |
C21H15Cl3N2O2 |
|---|---|
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-chloro-2-[(2-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-12-4-2-3-5-18(12)25-21(28)16-10-13(22)7-9-19(16)26-20(27)15-8-6-14(23)11-17(15)24/h2-11H,1H3,(H,25,28)(H,26,27) |
Clave InChI |
LROMYFQBAOULOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)



![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)






![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
